molecular formula C20H30N2O2 B5986363 7-(cyclohexylmethyl)-2-(2-furylmethyl)-2,7-diazaspiro[4.5]decan-6-one

7-(cyclohexylmethyl)-2-(2-furylmethyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B5986363
M. Wt: 330.5 g/mol
InChI Key: ZKFVMTFCQUTPTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(cyclohexylmethyl)-2-(2-furylmethyl)-2,7-diazaspiro[4.5]decan-6-one, also known as SM-130686, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of spirocyclic piperidine derivatives and has shown promising results in various preclinical studies.

Mechanism of Action

The exact mechanism of action of 7-(cyclohexylmethyl)-2-(2-furylmethyl)-2,7-diazaspiro[4.5]decan-6-one is not yet fully understood. However, it is believed to act as a dopamine D3 receptor antagonist, which may contribute to its potential therapeutic effects in neurological disorders. The compound has also been shown to modulate the activity of other neurotransmitter systems such as the serotonin and glutamate systems.
Biochemical and Physiological Effects
7-(cyclohexylmethyl)-2-(2-furylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to have a range of biochemical and physiological effects. In preclinical studies, the compound has been shown to improve motor function and cognitive performance in animal models of neurological disorders. It has also been shown to reduce inflammation and pain in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 7-(cyclohexylmethyl)-2-(2-furylmethyl)-2,7-diazaspiro[4.5]decan-6-one is its high selectivity for the dopamine D3 receptor, which may reduce the risk of unwanted side effects. The compound has also been shown to have good pharmacokinetic properties, which make it suitable for oral administration. However, one of the limitations of 7-(cyclohexylmethyl)-2-(2-furylmethyl)-2,7-diazaspiro[4.5]decan-6-one is its relatively low potency, which may limit its effectiveness in some therapeutic applications.

Future Directions

There are several future directions for research on 7-(cyclohexylmethyl)-2-(2-furylmethyl)-2,7-diazaspiro[4.5]decan-6-one. One area of interest is the potential use of the compound in the treatment of substance use disorders, as the dopamine D3 receptor has been implicated in addiction. Another area of interest is the development of more potent analogs of 7-(cyclohexylmethyl)-2-(2-furylmethyl)-2,7-diazaspiro[4.5]decan-6-one, which may improve its therapeutic efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of 7-(cyclohexylmethyl)-2-(2-furylmethyl)-2,7-diazaspiro[4.5]decan-6-one and its potential effects on other neurotransmitter systems.

Synthesis Methods

The synthesis of 7-(cyclohexylmethyl)-2-(2-furylmethyl)-2,7-diazaspiro[4.5]decan-6-one involves the reaction of 2-furylmethylamine with cyclohexanone in the presence of sodium borohydride to form 7-(cyclohexylmethyl)-2-(2-furylmethyl)spiro[4.5]decan-6-one. This intermediate is then treated with hydrazine hydrate to obtain the final product, 7-(cyclohexylmethyl)-2-(2-furylmethyl)-2,7-diazaspiro[4.5]decan-6-one. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

7-(cyclohexylmethyl)-2-(2-furylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been extensively studied for its potential applications in various therapeutic areas. It has shown promising results in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. The compound has also been studied for its potential anti-inflammatory and analgesic properties.

properties

IUPAC Name

7-(cyclohexylmethyl)-2-(furan-2-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c23-19-20(10-12-21(16-20)15-18-8-4-13-24-18)9-5-11-22(19)14-17-6-2-1-3-7-17/h4,8,13,17H,1-3,5-7,9-12,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFVMTFCQUTPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCCC3(C2=O)CCN(C3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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